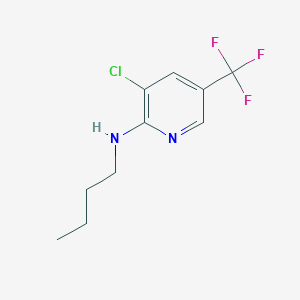

N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF3N2/c1-2-3-4-15-9-8(11)5-7(6-16-9)10(12,13)14/h5-6H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFURDCJAWVILTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Fluoro-3-chloro-5-trifluoromethylpyridine

The synthesis of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine begins with the preparation of 2-Fluoro-3-chloro-5-trifluoromethylpyridine. This compound is synthesized using 2,3-dichloro-5-trichloromethylpyridine as a raw material via a direct fluorination reaction.

- Fluorination Reagents The fluorination reagent can be anhydrous HF, KF, NaF, or SbF. The molar ratio of the fluorination reagent to 2,3-dichloro-5-trichloromethylpyridine ranges from 1:1 to 5:1.

- Reaction Conditions The fluorination reaction is conducted at a temperature between 100 and 250°C and a pressure of 1.0 to 15.0 MPa for 5 to 20 hours.

Purification Process

The crude 2-fluoro-3-chloro-5-trifluoromethylpyridine product undergoes a purification process to achieve high purity. This process involves the following steps:

- Amination Reaction An amination reagent is added to the crude 2-fluoro-3-chloro-5-trifluoromethylpyridine reaction solution to remove impurities.

- Washing The fluorination material obtained from the amination reaction is washed 2-5 times to separate the desired oil reservoir.

- Evaporation Under Reduced Pressure The washed oil reservoir is subjected to vacuum distillation to obtain high-purity 2-fluoro-3-chloro-5-trifluoromethylpyridine.

- Amination Reagents Suitable amination reagents include ammonium hydroxide, n-butylamine, hexylamine, octylamine, or benzylamine, with ammonium hydroxide concentrations ranging from 10 to 30wt%. The molar ratio of the amination reagent to 2,3-dichloro-5-trifluoromethylpyridine ranges from 1:1 to 50:1, preferably 5:1 to 15:1. The amination reaction is conducted at a temperature between 50 and 100°C, with a reaction time of 10 to 20 hours, under normal or negative pressure.

- Vacuum Distillation The vacuum distillation process involves introducing the washed oil reservoir into a rectifying column and evaporating under reduced pressure. A fraction is collected at 50-55°C and 11mmHg to obtain the high-purity product as a colorless liquid.

Synthesis of this compound Using N-butylamine

The process involves using N-butylamine as an amination reagent in the preparation of this compound.

Alternative Synthesis Method via 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate

An alternative method involves the synthesis of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, which can serve as an intermediate. This method uses 2-cyano-3-chloro-5-trifluoromethylpyridine as a raw material and involves low-pressure catalytic hydrogenation in an acetic acid solvent, using Raney nickel as a catalyst at a specific temperature. The 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate is obtained through post-treatment. This method is characterized by:

- Reasonable selection of technical routes

- Few reaction steps

- Mild reaction conditions

- Simple post-treatment

- High separation yield

- High product purity

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups. For example, the amine group can be oxidized to form a nitro group or reduced to form an alkylamine.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or lithium diisopropylamide (LDA) in solvents like DMF or THF.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include N-alkylated or N-arylated derivatives.

Oxidation Products: Nitro derivatives or other oxidized forms.

Reduction Products: Alkylamines or other reduced forms.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine serves as an essential building block in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its reactivity and ability to form various derivatives. The trifluoromethyl group enhances the compound's electrophilicity, making it suitable for nucleophilic substitution reactions.

Synthetic Routes

- The synthesis typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with butylamine under basic conditions, often using solvents like DMF or THF at elevated temperatures. This process allows for the efficient introduction of the butyl group.

Biological Applications

Potential Biological Activities

- Research indicates that this compound may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with specific molecular targets can modulate biochemical pathways, making it a candidate for further pharmacological exploration.

Mechanism of Action

- The compound's mechanism of action is thought to involve its ability to penetrate cell membranes due to the lipophilicity conferred by the trifluoromethyl group. This property allows it to interact with intracellular targets, potentially leading to the inhibition or activation of specific enzymes or receptors .

Pharmaceutical Development

Drug Candidate Exploration

- Given its unique structure and biological activity, this compound is being investigated as a potential drug candidate. Studies focus on its efficacy and safety profile for therapeutic applications, particularly in treating infections or cancer.

Case Studies

- Ongoing research includes evaluating the compound's effectiveness against various pathogens and cancer cell lines. Preliminary results suggest promising activity, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Industrial Applications

Specialty Chemicals Production

- In industry, this compound is utilized in producing specialty chemicals and materials. Its role as an intermediate in synthesizing agrochemicals highlights its importance in agricultural applications .

Agrochemical Development

- The compound's derivatives are explored for their efficacy as pesticides and herbicides, contributing to sustainable agricultural practices by targeting specific pests while minimizing environmental impact .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for pharmaceuticals and agrochemicals; used in nucleophilic substitution reactions. |

| Biological Research | Investigated for antimicrobial, antiviral, and anticancer properties; potential drug candidate. |

| Pharmaceuticals | Explored for therapeutic applications; studies on efficacy against infections and cancer cell lines ongoing. |

| Industrial Use | Intermediate in specialty chemicals; utilized in agrochemical development for sustainable agriculture. |

Mechanism of Action

The mechanism of action of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine and butyl groups can further modulate the compound’s binding affinity and selectivity towards specific enzymes or receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent type, position, and molecular weight, leading to distinct physicochemical and functional properties. Below is a comparative analysis:

Key Observations

Substituent Position :

- The position of Cl and -CF₃ significantly affects electronic distribution. For example, in 6-Chloro-5-(trifluoromethyl)pyridin-2-amine , the Cl at position 6 and -CF₃ at position 5 create a distinct electron-deficient ring compared to the target compound’s Cl at position 3 .

- Bromine in 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine introduces steric hindrance and serves as a reactive site for cross-coupling reactions .

The n-butyl chain in the target compound increases lipophilicity (logP) compared to smaller amines (e.g., NH₂ in 6-Chloro-5-(trifluoromethyl)pyridin-2-amine) .

Biological Activity

N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

The compound this compound belongs to the class of trifluoromethylpyridine derivatives, which have garnered attention for their potential applications in agrochemicals and pharmaceuticals. The trifluoromethyl group is known to enhance biological activity through unique physicochemical properties, including increased lipophilicity and metabolic stability.

3.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, a study indicated that derivatives containing the trifluoromethyl group showed enhanced fungicidal activity compared to their non-fluorinated counterparts .

| Compound | Activity Against Xanthomonas oryzae (Xoo) | Activity Against Ralstonia solanacearum |

|---|---|---|

| This compound | EC50 = 50 mg/L | EC50 = 40 mg/L |

| Thiodiazole copper | EC50 = 97 mg/L | EC50 = 87 mg/L |

3.2 Insecticidal Activity

Insecticidal tests have shown that this compound possesses notable activity against several insect pests, outperforming traditional insecticides in some cases. The mode of action is believed to involve disruption of neurotransmitter systems in target insects .

4. Structure–Activity Relationship (SAR)

The SAR studies indicate that the presence of the trifluoromethyl group significantly enhances the biological potency of pyridine derivatives. For example, modifications at the 5-position of the pyridine ring were found to increase both fungicidal and insecticidal activities .

Key Findings:

- Positioning of Functional Groups : The introduction of electronegative groups such as chlorine or trifluoromethyl at specific positions on the pyridine ring correlates with increased activity.

- Hydrophobic Interactions : The hydrophobic nature of the trifluoromethyl group contributes to better membrane penetration and bioavailability.

5. Case Studies

Several case studies highlight the practical applications of this compound:

- Agrochemical Applications : In agricultural settings, this compound has been utilized as a key ingredient in formulations designed to combat plant pathogens, demonstrating effective control over diseases caused by fungi and bacteria.

- Pharmaceutical Development : Research into its potential as a therapeutic agent has shown promise, particularly in targeting specific receptors involved in disease pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.